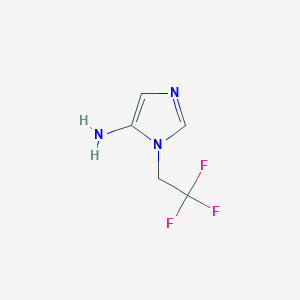

1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

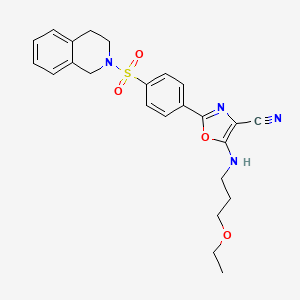

“1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine” is a chemical compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, and a trifluoroethyl group, which is a two-carbon group with three fluorine atoms attached .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) were synthesized by solution polymerization . Another method involves reacting strongly basic anion exchange resin, water, N-hydroxyethyl perfluorooctane sulfonamide, 1, 8-diazabicyclo (5, 4, 0)undec-7-ene, and ethylenediamine .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various reactions. For example, bond dissociation energies can be used to predict whether or not a given reaction will occur .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine is a chemical compound utilized in various scientific research fields, particularly in organic chemistry for synthesis and compound modification. The compound's unique structure, characterized by the trifluoroethyl group attached to an imidazole ring, has been explored for its potential applications in synthesizing nitrogen-rich compounds for gas generators. These compounds, such as imidazole, 1,2,4-triazole, and tetrazole-based molecules, demonstrate high positive heats of formation attributed to their molecular backbones, indicating potential for energetic materials development (D. Srinivas, V. Ghule, & K. Muralidharan, 2014).

Additionally, 2,2,2-Trifluoro- and trichloroethyl imidates, closely related to this compound, have been identified as excellent reagents for amidine synthesis under mild conditions. The efficiency of these reagents highlights the compound's role in facilitating the formation of amidines, crucial intermediates in various chemical syntheses (S. Caron, Lulin Wei, Jasmin Douville, & Arun K. Ghosh, 2010).

Optical Properties and Applications

The optical properties of imidazole derivatives have been extensively studied, showing significant potential in material science. A novel approach for synthesizing polycyclic imidazo[1,2-a]pyridine analogs, involving oxidative intramolecular C–H amination, has been developed. This method yields compounds with strong UV absorption and fluorescence, suggesting applications in optoelectronic devices and fluorescence-based sensors (Łukasz Kielesiński, Mariusz Tasior, & D. Gryko, 2015).

Environmental and Catalysis Research

In environmental science, an ionic liquid incorporating an appended amine group demonstrated reversible CO2 capture, positioning this compound derivatives as potential candidates for developing nonvolatile, efficient CO2 sequestration materials (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, & James H. Davis, 2002).

Furthermore, the design of ionic liquids for catalysis, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, has shown efficacy in synthesizing tetrasubstituted imidazoles. This demonstrates the versatility of imidazole derivatives in facilitating chemical transformations, highlighting their importance in green chemistry and sustainable synthesis practices (M. Zolfigol, A. Khazaei, A. Moosavi‐Zare, A. Zare, Zhila Asgari, V. Khakyzadeh, & A. Hasaninejad, 2013).

Orientations Futures

While specific future directions for “1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine” were not found, similar compounds have been used in various applications. For example, a fluorine-containing amphiphilic graft copolymer was used to improve the structure, morphology, and properties of PVDF membranes . Another study highlighted the importance of the trifluoromethyl group in medicinal chemistry, pesticides, functional materials, and other fields .

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethyl)imidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)2-11-3-10-1-4(11)9/h1,3H,2,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSKYKSUIGDLIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)

![Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2738275.png)

![3-Propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2738276.png)

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B2738278.png)

![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2738289.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2738295.png)